molecular formula C16H16N2O2 B6628767 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one

Cat. No.: B6628767
M. Wt: 268.31 g/mol
InChI Key: BUFZITXMSFYBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Diclofenac is commonly used to treat arthritis, menstrual cramps, and other types of pain. In

Mechanism of Action

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling. This compound has also been shown to have antioxidant properties and has been shown to reduce oxidative stress in various tissues. In addition, this compound has been shown to have a number of cardiovascular effects, including the reduction of blood pressure and the prevention of platelet aggregation.

Advantages and Limitations for Lab Experiments

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects, which could complicate the interpretation of results. In addition, this compound may have different effects in different experimental models, which could make it difficult to compare results across studies.

Future Directions

There are a number of future directions for research on 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one. One area of research is to better understand the mechanisms of action of this compound. This could involve studying the effects of this compound on different cell types and in different experimental models. Another area of research is to explore the potential therapeutic applications of this compound beyond its current use as an anti-inflammatory and analgesic drug. This could involve studying the effects of this compound on other disease processes, such as cancer or neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of this compound, particularly in vulnerable populations such as pregnant women and children.

Synthesis Methods

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one can be synthesized through a multistep process starting from 2,6-dichloroaniline. The first step involves the conversion of 2,6-dichloroaniline to 2,6-dichlorobenzonitrile. The second step involves the reaction of 2,6-dichlorobenzonitrile with ethyl 2-(chloromethyl)acetoacetate to form ethyl 2-(2,6-dichlorophenyl)acetoacetate. The third step involves the reaction of ethyl 2-(2,6-dichlorophenyl)acetoacetate with hydrazine hydrate to form 2-(2,6-dichlorophenyl)hydrazinecarboxylic acid. The final step involves the reaction of 2-(2,6-dichlorophenyl)hydrazinecarboxylic acid with 2-chloro-4-methylpyridine to form this compound.

Scientific Research Applications

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. This compound is also known to have antioxidant properties and has been shown to reduce oxidative stress in various tissues.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17-8-6-13(10-15(17)19)16(20)18-9-7-12-4-2-3-5-14(12)11-18/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFZITXMSFYBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.